molecular formula C21H27NO3 B1389222 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline CAS No. 1040684-88-5

3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline

Cat. No. B1389222
CAS RN: 1040684-88-5
M. Wt: 341.4 g/mol
InChI Key: YPVVMACSZXICJN-UHFFFAOYSA-N
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Description

“3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline” is a chemical compound used for proteomics research . It has a molecular formula of C21H27NO3 and a molecular weight of 341.44 .


Molecular Structure Analysis

This compound contains a total of 54 bonds, including 27 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary aromatic amine, 1 aliphatic ether, 2 aromatic ethers, and 1 Oxolane .

Scientific Research Applications

3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It has been used as a substrate in enzyme assays and as a starting material for the synthesis of novel compounds. It has also been used as a ligand in metal-catalyzed reactions, as a building block for the synthesis of peptides, and as a model compound for the study of drug metabolism.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline is not yet fully understood. However, it is believed that the aniline group acts as a nucleophile and the isopropoxy group acts as an electrophile. The reaction of these two groups can lead to the formation of a variety of products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound has the potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to have some antioxidant activity and to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline for laboratory experiments include its low cost, its ease of synthesis, and its ability to act as a substrate in enzyme assays. The limitations of the compound include its low solubility in water, its low stability, and its potential to react with other compounds in the reaction mixture.

Future Directions

In the future, 3-Isopropoxy-N-[4-(tetrahydro-2-furanylmethoxy)-benzyl]aniline could be further studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. Possible future directions include the development of novel compounds based on the structure of this compound, the investigation of its potential as a drug target, and the study of its biochemical and physiological effects. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its potential applications.

properties

IUPAC Name

N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-16(2)25-20-6-3-5-18(13-20)22-14-17-8-10-19(11-9-17)24-15-21-7-4-12-23-21/h3,5-6,8-11,13,16,21-22H,4,7,12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVVMACSZXICJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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